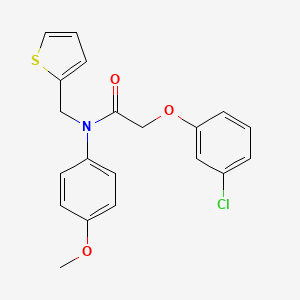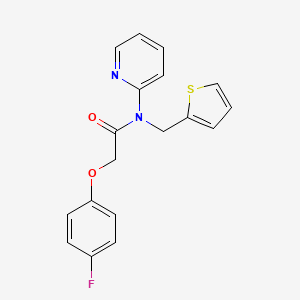![molecular formula C19H18N4O4 B14986492 Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate](/img/structure/B14986492.png)
Methyl 4-({4-[3-(pyridin-3-yl)-1,2,4-oxadiazol-5-yl]butanoyl}amino)benzoate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE is a complex organic compound that features a pyridine ring, an oxadiazole ring, and a benzoate ester
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE typically involves multiple steps. One common route includes the formation of the oxadiazole ring through cyclization reactions involving hydrazides and carboxylic acids. The pyridine ring is often introduced via nucleophilic substitution reactions. The final esterification step involves the reaction of the benzoic acid derivative with methanol in the presence of an acid catalyst.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, high-throughput screening for optimal reaction conditions, and the employment of robust catalysts to ensure high yield and purity.
Análisis De Reacciones Químicas
Types of Reactions
METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE can undergo various chemical reactions including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can be used to modify the oxadiazole ring.
Substitution: Nucleophilic and electrophilic substitution reactions can occur on the pyridine and benzoate rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.
Substitution: Reagents like halogens, alkylating agents, and acylating agents are employed under various conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Aplicaciones Científicas De Investigación
METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE has several scientific research applications:
Chemistry: Used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: Investigated for its potential as a bioactive molecule with antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug design and development.
Industry: Utilized in the development of advanced materials, including polymers and nanomaterials.
Mecanismo De Acción
The mechanism of action of METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE involves its interaction with specific molecular targets. The oxadiazole ring is known to interact with enzymes and receptors, potentially inhibiting their activity. The pyridine ring can engage in π-π stacking interactions, enhancing the compound’s binding affinity. These interactions can disrupt biological pathways, leading to the compound’s bioactivity.
Comparación Con Compuestos Similares
Similar Compounds
- METHYL 4-{4-[3-(PYRIDIN-4-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE
- METHYL 4-{4-[3-(PYRIDIN-2-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE
Uniqueness
METHYL 4-{4-[3-(PYRIDIN-3-YL)-1,2,4-OXADIAZOL-5-YL]BUTANAMIDO}BENZOATE is unique due to the specific positioning of the pyridine ring, which can significantly influence its chemical reactivity and biological activity. The presence of the oxadiazole ring also imparts unique electronic properties, making it a valuable compound for various applications.
Propiedades
Fórmula molecular |
C19H18N4O4 |
|---|---|
Peso molecular |
366.4 g/mol |
Nombre IUPAC |
methyl 4-[4-(3-pyridin-3-yl-1,2,4-oxadiazol-5-yl)butanoylamino]benzoate |
InChI |
InChI=1S/C19H18N4O4/c1-26-19(25)13-7-9-15(10-8-13)21-16(24)5-2-6-17-22-18(23-27-17)14-4-3-11-20-12-14/h3-4,7-12H,2,5-6H2,1H3,(H,21,24) |
Clave InChI |
GGAUCAVMZRUGRX-UHFFFAOYSA-N |
SMILES canónico |
COC(=O)C1=CC=C(C=C1)NC(=O)CCCC2=NC(=NO2)C3=CN=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-({5-[4-(acetylamino)-1,2,5-oxadiazol-3-yl]-4-ethyl-4H-1,2,4-triazol-3-yl}sulfanyl)-N-(2,4-difluorophenyl)acetamide](/img/structure/B14986419.png)
![1-[2-(5-fluoro-1H-indol-3-yl)ethyl]-N-(3-methoxypropyl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B14986420.png)
![ethyl 2-[({1-[2-(5-chloro-1H-indol-3-yl)ethyl]-5-oxopyrrolidin-3-yl}carbonyl)amino]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B14986424.png)

![Isopropyl 2-(2-((9-methoxy-5-methyl-[1,2,4]triazolo[4,3-a]quinolin-1-yl)thio)acetamido)-4-methylthiazole-5-carboxylate](/img/structure/B14986445.png)
![(4-Benzylpiperazin-1-yl)[5-(4-ethoxyphenyl)-1,2-oxazol-3-yl]methanone](/img/structure/B14986454.png)
![5-{[4-(benzyloxy)benzyl]amino}-1,3-dihydro-2H-benzimidazol-2-one](/img/structure/B14986457.png)
![N-(4-methoxybenzyl)-5-phenylthieno[2,3-d]pyrimidin-4-amine](/img/structure/B14986464.png)
![N-(4-chlorophenyl)-4,6-dimethyl-2-({2-[(3-methylphenyl)amino]-2-oxoethyl}sulfanyl)pyridine-3-carboxamide](/img/structure/B14986465.png)
![N-{[1-(4-ethylpiperazin-1-yl)cyclohexyl]methyl}-4-fluorobenzamide](/img/structure/B14986471.png)

![5-(2-methyl-2,3-dihydro-1-benzofuran-5-yl)-N-[5-(2-methylpropyl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B14986493.png)
![N-(3-Cyano-4,5,6,7-tetrahydro-1-benzothiophen-2-YL)-2-[(5-cyano-6-oxo-4-phenyl-1,6-dihydropyrimidin-2-YL)sulfanyl]acetamide](/img/structure/B14986498.png)
![N-{[1-(dimethylamino)cyclohexyl]methyl}-3-methyl-1-benzofuran-2-carboxamide](/img/structure/B14986508.png)
